2-(4-Aminophenoxy)acetamide

PDE4A inhibition anti-inflammatory cAMP hydrolysis

2-(4-Aminophenoxy)acetamide (CAS 58232-55-6, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a bifunctional organic compound bearing a primary aromatic amine and a primary acetamide group connected via an ether bridge. Available from multiple global suppliers at purities of 95–98% in solid, light-beige powder form , this compound serves as a versatile intermediate in both pharmaceutical research—where it has been profiled against phosphodiesterase 4A (PDE4A) and dihydroorotase —and industrial dye chemistry, specifically as a precursor for quinizarin-based blue polyester dyes.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 58232-55-6
Cat. No. B1274188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenoxy)acetamide
CAS58232-55-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCC(=O)N
InChIInChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
InChIKeyCOKCPIVADVZEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenoxy)acetamide (CAS 58232-55-6): Procurement-Grade Chemical Profile for Medicinal Chemistry and Specialty Dye Synthesis


2-(4-Aminophenoxy)acetamide (CAS 58232-55-6, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is a bifunctional organic compound bearing a primary aromatic amine and a primary acetamide group connected via an ether bridge . Available from multiple global suppliers at purities of 95–98% in solid, light-beige powder form , this compound serves as a versatile intermediate in both pharmaceutical research—where it has been profiled against phosphodiesterase 4A (PDE4A) and dihydroorotase [1]—and industrial dye chemistry, specifically as a precursor for quinizarin-based blue polyester dyes [2].

Why 2-(4-Aminophenoxy)acetamide Cannot Be Replaced by Generic Phenoxyacetamide or Simple Aniline Analogs


The 4-aminophenoxy ether linkage in 2-(4-aminophenoxy)acetamide (CAS 58232-55-6) simultaneously presents two reactive handles—a nucleophilic aniline nitrogen for amidation/diazotization and a primary acetamide for hydrogen-bonding interactions—that are absent or positioned differently in superficially similar compounds [1]. Direct amide-linked analogs such as N-(4-aminophenyl)acetamide lack the conformationally flexible ether spacer, resulting in a >50-fold loss in PDE4A inhibitory potency [2]. Conversely, the nitro-analog 2-(4-nitrophenoxy)acetamide exhibits a distinct biological target profile (topoisomerase inhibition, IC₅₀ ~377 μM), demonstrating that the electronic character of the para-substituent dictates pharmacological trajectory [3]. Unsubstituted phenoxyacetamide carries no aromatic amine and cannot participate in the dye-forming condensation with quinizarin that gives the target compound its unique industrial utility [4].

Quantitative Differentiation Evidence for 2-(4-Aminophenoxy)acetamide (CAS 58232-55-6) Against Structural Analogs


PDE4A Inhibition: 52-Fold Gain in Potency Over Direct Amide-Linked Analog N-(4-Aminophenyl)acetamide

2-(4-Aminophenoxy)acetamide inhibits recombinant PDE4A with an IC₅₀ of 10.7 nM [1]. The closest direct amide-linked structural analog, N-(4-aminophenyl)acetamide (CAS 122-80-5), which replaces the ether bridge with a direct N–aryl amide bond, shows an IC₅₀ of 553 nM against human PDE4A overexpressed in HEK293 cells [2]. This represents a 52-fold potency advantage conferred by the phenoxy ether spacer, likely due to improved conformational complementarity within the PDE4A catalytic site. Critically, the compound's PDE4A affinity is substantially weaker (IC₅₀ >10,000 nM) when measured against full-length recombinant human N-terminal GST-tagged PDE4A1A in baculovirus-infected Sf9 cells, indicating that potency is strongly dependent on the specific PDE4A isoform and assay construct [3].

PDE4A inhibition anti-inflammatory cAMP hydrolysis phosphodiesterase profiling

Dihydroorotase Inhibition: 2.9× Potency Advantage Over Unsubstituted Comparator BDBM50405111

In a murine dihydroorotase inhibition assay (Ehrlich ascites, pH 7.37, 10 μM compound), 2-(4-aminophenoxy)acetamide exhibits an IC₅₀ of 1.80 × 10⁵ nM (180 μM) [1]. A comparator compound (BDBM50405111 / CHEMBL73819) tested under identical conditions shows an IC₅₀ of 5.20 × 10⁵ nM (520 μM) [2]. The 2.9-fold difference, while modest in absolute terms, is reproducible within this assay system and suggests that the 4-amino substituent contributes weakly but measurably to dihydroorotase binding. Both compounds are low-potency inhibitors at this target, consistent with their classification as fragment-like screening hits.

dihydroorotase pyrimidine biosynthesis CAD trifunctional enzyme antiproliferative screening

Polyester Dye Intermediate: Blue Quinizarin Dyes with Excellent Sublimation Fastness—Unique to the 4-Aminophenoxyacetamide Scaffold

US Patent 3,793,349 (GAF Corporation) demonstrates that 4-aminophenoxyacetamide—the parent scaffold of the target compound—undergoes regioselective condensation with quinizarin (1,4-dihydroxyanthraquinone) to displace a single hydroxyl group, producing blue dyes specifically suited for polyester fibers [1]. In an exemplar preparation (Example 13), 4-aminophenoxyacetamide (18 g) reacted with quinizarin (24 g) in butanol with boric acid and zinc dust catalyst at reflux (105 °C, 7 h) yields 34.5 g of blue dyestuff [2]. The resultant dyes exhibit good build-up on Dacron polyester under both Thermasol and batch dyeing procedures and display very good light fastness and sublimation fastness properties [3]. This application is structurally specific: the 4-aminophenoxy group is required for the single-site displacement reaction—unsubstituted phenoxyacetamide or N-(4-aminophenyl)acetamide cannot participate in this condensation chemistry.

disperse dyes polyester dyeing quinizarin condensation sublimation fastness

Neuroprotective Scaffold Classification: Aminophenoxyacetamide Core Specified in Calbindin D-28k Induction Patent (EP 1,228,367 B1)

European Patent EP 1,228,367 B1 (Sankyo Co.) claims aminophenoxyacetamide derivatives of formula (I) as active pharmaceutical ingredients that induce production of Calbindin D-28k, a Ca²⁺-binding protein with neuroprotective buffering capacity [1]. The claimed therapeutic indications include cerebral infarction, intracerebral hemorrhage, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis [2]. The core aminophenoxyacetamide scaffold—of which 2-(4-aminophenoxy)acetamide is the minimal structural representation—is identified as the pharmacophoric nucleus responsible for Calbindin D-28k upregulation [3]. This mechanism-based neuroprotective profile is absent in simple aniline acetamides (e.g., N-(4-aminophenyl)acetamide) and in nitro-substituted analogs, which lack the free amine required for the putative molecular recognition event.

neuroprotection Calbindin D-28k cerebral ischemia Alzheimer's disease Parkinson's disease

Physicochemical Differentiation: LogP 1.41 and Melting Point 124–126 °C Define Procurement-Relevant Handling Profile

2-(4-Aminophenoxy)acetamide exhibits a computed LogP of 1.4144 and a measured melting point of 124–126 °C [1]. Its 3-substituted regioisomer (2-(3-aminophenoxy)acetamide) shows a significantly lower LogP of −0.34 and LogD (pH 7.4) of −0.34 [2], indicating that the substitution pattern on the phenoxy ring directly modulates lipophilicity by approximately 1.75 LogP units. This difference matters practically: the 4-amino isomer is more amenable to organic-phase extraction and normal-phase chromatographic purification, while the 3-amino isomer's higher aqueous solubility may be preferred for biochemical assay preparation. The crystalline solid nature (light beige powder, storage at 2–8 °C sealed dry ) provides a stable procurement format compatible with long-term laboratory inventory.

LogP melting point solid-state characterization solubility procurement specification

Validated Application Scenarios for 2-(4-Aminophenoxy)acetamide (CAS 58232-55-6) Based on Quantitative Evidence


PDE4A-Targeted Anti-Inflammatory Fragment-Based Drug Discovery

2-(4-Aminophenoxy)acetamide serves as a low-nanomolar (IC₅₀ = 10.7 nM) starting scaffold for PDE4A inhibitor programs, with a 52-fold potency advantage over the direct amide-linked analog N-(4-aminophenyl)acetamide [1]. Its sub-200 Da molecular weight (166.18) and LogP of 1.41 make it an ideal fragment for structure-based optimization. Users should note that activity drops to >10 μM against full-length GST-tagged PDE4A1A, requiring careful isoform-specific assay design [2].

Blue Polyester Disperse Dye Synthesis via Quinizarin Condensation

The 4-aminophenoxyacetamide motif is the essential building block for quinizarin-based blue disperse dyes that exhibit very good sublimation fastness and light fastness on Dacron polyester [1]. The condensation reaction (quinizarin + 4-aminophenoxyacetamide, butanol/HCl/Zn, 105 °C, 7 h) regioselectively displaces one hydroxyl group, yielding dyes suitable for both Thermasol continuous and batch exhaust dyeing processes [2]. Substitution with non-aminophenoxy acetamides will fail to produce the chromophore.

Neuroprotective Agent Development Targeting Calbindin D-28k Upregulation

2-(4-Aminophenoxy)acetamide represents the minimal pharmacophore of the aminophenoxyacetamide class claimed in EP 1,228,367 B1 for Calbindin D-28k-mediated neuroprotection [1]. The patent-protected mechanism involves Ca²⁺ buffering via Calbindin D-28k induction, validated in H₂O₂-injured primary neuron and glutamate-induced toxicity models [2]. This scaffold is directly relevant to discovery programs in cerebral ischemia, Alzheimer's disease, and Parkinson's disease [3].

Dihydroorotase Fragment Screening in Pyrimidine Biosynthesis Inhibition

With a dihydroorotase IC₅₀ of 180 μM and a reproducible 2.9-fold advantage over comparator BDBM50405111 (520 μM), 2-(4-aminophenoxy)acetamide qualifies as a validated fragment hit for the CAD trifunctional enzyme complex [1]. Its primary amine and acetamide groups provide two synthetic vectors for fragment growing or merging strategies. The compound is most suitable for initial fragment screening at 10–100 μM concentrations followed by biophysical validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Aminophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.